molecular formula C11H16ClNO4 B2566357 2,4,6-Trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium perchlorate CAS No. 69821-61-0

2,4,6-Trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium perchlorate

Cat. No.: B2566357
CAS No.: 69821-61-0
M. Wt: 261.7
InChI Key: PMYORQZAKZZWLW-UHFFFAOYSA-M
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Preparation Methods

The synthesis of 2,4,6-Trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium perchlorate typically involves the alkylation of 2,4,6-trimethylpyridine with an allyl halide, followed by the addition of perchloric acid to form the perchlorate salt . The reaction conditions often include the use of a solvent such as acetonitrile and a base like potassium carbonate to facilitate the alkylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,4,6-Trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4,6-Trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium perchlorate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The compound’s pyridinium ion can bind to active sites on enzymes, inhibiting their activity. Additionally, the allyl group may participate in covalent bonding with target molecules, leading to changes in their function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 2,4,6-Trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium perchlorate include:

    2,4,6-Trimethylpyridine: A precursor in the synthesis of the target compound, with similar structural features but lacking the allyl group.

    1-Allyl-2,4,6-trimethylpyridinium chloride: A related compound with a chloride counterion instead of perchlorate, which may exhibit different solubility and reactivity.

    2,4,6-Trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium bromide: Another similar compound with a bromide counterion, used in similar applications but with distinct chemical properties.

The uniqueness of this compound lies in its specific combination of the pyridinium ion and the perchlorate counterion, which can influence its reactivity and applications.

Properties

IUPAC Name

2,4,6-trimethyl-1-prop-2-enylpyridin-1-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N.ClHO4/c1-5-6-12-10(3)7-9(2)8-11(12)4;2-1(3,4)5/h5,7-8H,1,6H2,2-4H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYORQZAKZZWLW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+](C(=C1)C)CC=C)C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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